![molecular formula C11H21NO B13013270 3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
3-ethoxy-N-methylspiro[3.4]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-N-methylspiro[34]octan-1-amine is a synthetic organic compound with the molecular formula C11H21NO It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-methylspiro[3.4]octan-1-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic structure can be formed through a cyclization reaction. One common method involves the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic amine.
Ethoxylation: The introduction of the ethoxy group can be achieved through an etherification reaction. This involves reacting the spirocyclic amine with an ethylating agent such as ethyl iodide in the presence of a base like sodium hydride.
Methylation: The final step involves the methylation of the amine group, which can be done using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the ketone or aldehyde precursors into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-ethoxy-N-methylspiro[3.4]octan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic amines on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic structures with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure may be modified to develop new drugs with specific therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The ethoxy and methyl groups can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride
- This compound acetate
- This compound sulfate
Uniqueness
Compared to other spirocyclic amines, this compound is unique due to its specific substitution pattern. The presence of the ethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Its spirocyclic structure also imparts unique steric and electronic properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-ethoxy-N-methylspiro[3.4]octan-1-amine |
InChI |
InChI=1S/C11H21NO/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
JWOJVXYJLYKMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCCC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


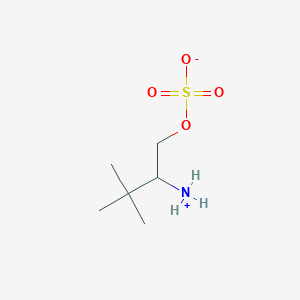
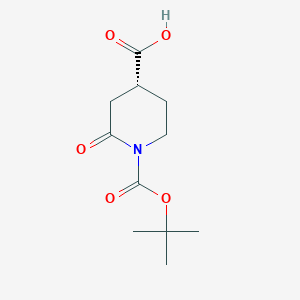
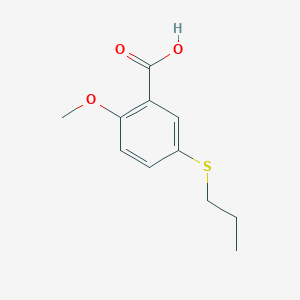
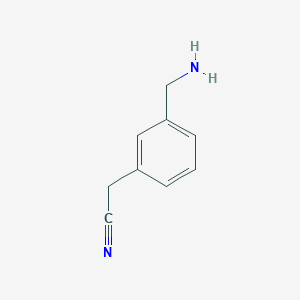
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)

![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)


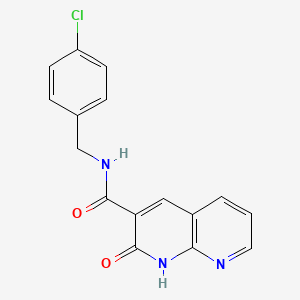
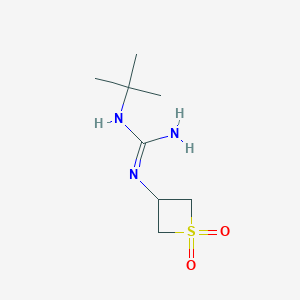
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
